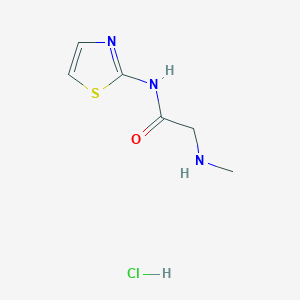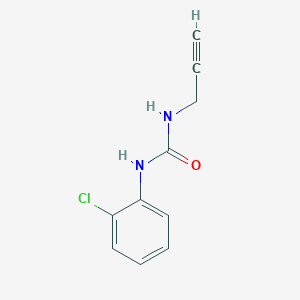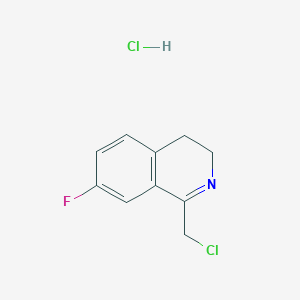
2-tert-ブチル-6-メチル-1H-インドール
概要
説明
2-tert-butyl-6-Methyl-1H-indole is a chemical compound with the molecular formula C13H17N and a molecular weight of 187.28 . It is a solid substance .
Synthesis Analysis
The synthesis of 2-tert-butyl-6-Methyl-1H-indole involves the reaction of N-o-Tolylpivalamide with n-butyllithium in dry THF .Molecular Structure Analysis
The molecular structure of 2-tert-butyl-6-Methyl-1H-indole is based on the molecular formula C13H17N . The structure is well-defined, and the substance is identified by its EC number and CAS number .Physical And Chemical Properties Analysis
2-tert-butyl-6-Methyl-1H-indole is a solid substance . It has a molecular weight of 187.28 and a molecular formula of C13H17N .科学的研究の応用
がん治療
2-tert-ブチル-6-メチル-1H-インドールを含むインドール誘導体は、様々な種類のがんの治療における可能性について研究されてきました。 これらの物質は、がん細胞の増殖を阻害し、アポトーシスを誘導することができ、これはがんの増殖を止めるために不可欠なプログラムされた細胞死です .
抗菌活性
これらの化合物は、抗菌剤として有望であることが示されています。 これらの構造により、微生物の細胞膜と相互作用したり、微生物内の重要な生物学的プロセスを阻害したりすることができ、新しい抗生物質を開発するための道筋を提供します .
疾患の治療
インドール誘導体は、ヒトの体における様々な種類の疾患の治療における治療の可能性について探求されています。 これには、神経伝達物質系の調節が必要な神経疾患が含まれます .
抗ウイルス剤
一部のインドール誘導体は、抗ウイルス活性を示しています。 これらの物質は、ウイルスライフサイクルに関与する特定のタンパク質を標的にすることで、ウイルスの複製を阻害することができ、抗ウイルス薬の開発のための候補となります .
抗炎症作用
インドール誘導体の抗炎症作用は、非常に興味深いものです。 これらの物質は、体の炎症反応を調節することができ、関節炎やその他の炎症性疾患などの症状に有益です .
抗酸化効果
これらの化合物は、抗酸化物質として作用し、酸化ストレスを引き起こすフリーラジカルを中和することができます。酸化ストレスは、老化や神経変性疾患を含む様々な疾患に関連しています .
抗糖尿病活性
研究によると、インドール誘導体は、インスリン分泌またはインスリン感受性に影響を与えることで、糖尿病の管理に役割を果たす可能性があります。これらは、血糖値の調節に不可欠です .
抗マラリアの可能性
インドール誘導体は、抗マラリア剤として可能性を示しています。 これらの物質は、マラリア原虫のライフサイクルを破壊することができ、マラリアとの闘いにおける新しい治療法への道筋を提供します .
Safety and Hazards
作用機序
Target of Action
2-tert-butyl-6-Methyl-1H-indole is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives play a crucial role in cell biology and are used as biologically active compounds for the treatment of various disorders in the human body . .
Mode of Action
Indole derivatives, in general, have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that indole derivatives may affect a variety of biochemical pathways.
Result of Action
Indole derivatives are known to have various biological activities, suggesting that they may have diverse molecular and cellular effects .
生化学分析
Biochemical Properties
2-tert-butyl-6-Methyl-1H-indole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including 2-tert-butyl-6-Methyl-1H-indole, have been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties . Additionally, this compound may interact with proteins involved in cell signaling pathways, modulating their activity and affecting downstream biological processes.
Cellular Effects
The effects of 2-tert-butyl-6-Methyl-1H-indole on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to affect the expression of genes involved in cell proliferation and apoptosis, thereby influencing cell growth and survival . Moreover, 2-tert-butyl-6-Methyl-1H-indole may impact cellular metabolism by altering the activity of metabolic enzymes and affecting the levels of key metabolites.
Molecular Mechanism
At the molecular level, 2-tert-butyl-6-Methyl-1H-indole exerts its effects through various mechanisms. It may bind to specific biomolecules, such as receptors or enzymes, leading to their inhibition or activation. For instance, indole derivatives have been shown to inhibit the activity of certain kinases, which are enzymes involved in cell signaling pathways . This inhibition can result in the modulation of downstream signaling events and changes in gene expression. Additionally, 2-tert-butyl-6-Methyl-1H-indole may influence the expression of genes involved in inflammatory responses, thereby exerting anti-inflammatory effects.
Temporal Effects in Laboratory Settings
The effects of 2-tert-butyl-6-Methyl-1H-indole can change over time in laboratory settings. This compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can degrade over time, leading to a decrease in their biological activity . Additionally, long-term exposure to 2-tert-butyl-6-Methyl-1H-indole may result in adaptive cellular responses, such as changes in gene expression and metabolic activity, which can impact its overall efficacy.
Dosage Effects in Animal Models
The effects of 2-tert-butyl-6-Methyl-1H-indole vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as anti-inflammatory and anticancer properties . At high doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Studies have reported threshold effects, where the biological activity of 2-tert-butyl-6-Methyl-1H-indole increases with increasing dosage up to a certain point, beyond which adverse effects become more pronounced.
Metabolic Pathways
2-tert-butyl-6-Methyl-1H-indole is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. For instance, indole derivatives are known to be metabolized by cytochrome P450 enzymes, which play a crucial role in their biotransformation . This metabolism can lead to the formation of active or inactive metabolites, which can further influence the compound’s biological activity. Additionally, 2-tert-butyl-6-Methyl-1H-indole may affect metabolic flux and alter the levels of key metabolites involved in cellular processes.
Transport and Distribution
The transport and distribution of 2-tert-butyl-6-Methyl-1H-indole within cells and tissues are essential for its biological activity. This compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . Additionally, the localization and accumulation of 2-tert-butyl-6-Methyl-1H-indole within different cellular compartments can influence its activity and function. For example, indole derivatives have been reported to accumulate in the nucleus, where they can modulate gene expression and affect cellular processes.
Subcellular Localization
The subcellular localization of 2-tert-butyl-6-Methyl-1H-indole is critical for its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, indole derivatives have been shown to localize to the mitochondria, where they can influence mitochondrial function and energy metabolism. Additionally, the subcellular localization of 2-tert-butyl-6-Methyl-1H-indole can affect its interactions with other biomolecules and its overall biological activity.
特性
IUPAC Name |
2-tert-butyl-6-methyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N/c1-9-5-6-10-8-12(13(2,3)4)14-11(10)7-9/h5-8,14H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNMVKXJAUKMBIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(N2)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




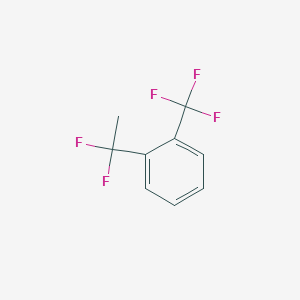
![[4-(4-Chlorophenyl)-5-methyl-1,3-thiazol-2-yl]methanamine hydrochloride](/img/structure/B1452059.png)
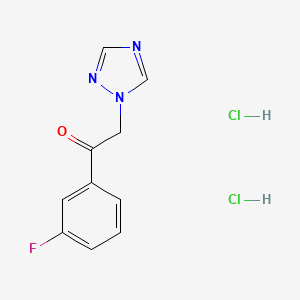
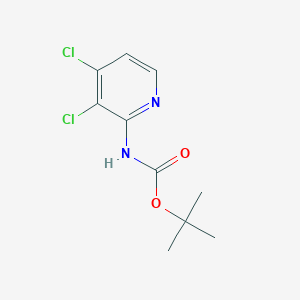
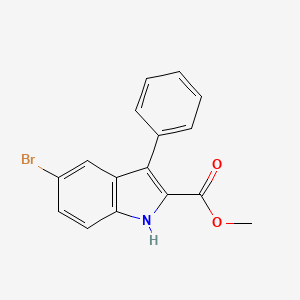

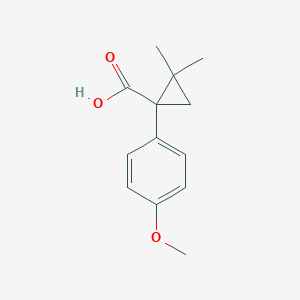
![(4-{[(Tert-butoxycarbonyl)(methyl)amino]methyl}phenyl)boronic acid](/img/structure/B1452073.png)

